![molecular formula C12H8N2O5 B1301364 [(3-Nitrophenyl)methylideneamino] furan-2-carboxylate](/img/structure/B1301364.png)
[(3-Nitrophenyl)methylideneamino] furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Nitrophenyl)methylideneamino] furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a nitrophenyl group and an aminooxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [(3-Nitrophenyl)methylideneamino] furan-2-carboxylate typically involves the condensation of 3-nitrobenzaldehyde with furan-2-carboxylic acid hydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino-substituted furan derivatives.
Substitution: Various substituted nitrophenyl derivatives.
科学的研究の応用
[(3-Nitrophenyl)methylideneamino] furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitrophenyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of [(3-Nitrophenyl)methylideneamino] furan-2-carboxylate involves its interaction with biological targets, such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. Additionally, the furan ring can participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.
類似化合物との比較
- 2-[({[(E)-(2-nitrophenyl)methylidene]amino}oxy)carbonyl]furan
- 2-[({[(E)-(4-nitrophenyl)methylidene]amino}oxy)carbonyl]furan
- 2-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]thiophene
Comparison: Compared to its analogs, [(3-Nitrophenyl)methylideneamino] furan-2-carboxylate exhibits unique properties due to the position of the nitro group on the phenyl ring. This positioning can influence the compound’s reactivity and binding affinity in biological systems. Additionally, the presence of the furan ring, as opposed to a thiophene ring, can affect the compound’s electronic properties and stability.
特性
分子式 |
C12H8N2O5 |
|---|---|
分子量 |
260.2 g/mol |
IUPAC名 |
[(3-nitrophenyl)methylideneamino] furan-2-carboxylate |
InChI |
InChI=1S/C12H8N2O5/c15-12(11-5-2-6-18-11)19-13-8-9-3-1-4-10(7-9)14(16)17/h1-8H |
InChIキー |
AXVVHPRFQZHIQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NOC(=O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


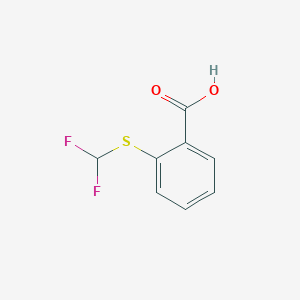
![4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde](/img/structure/B1301283.png)
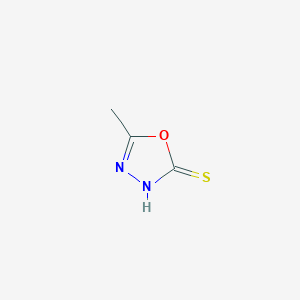
![4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1301289.png)
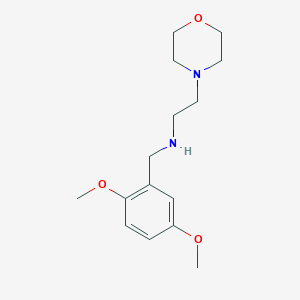
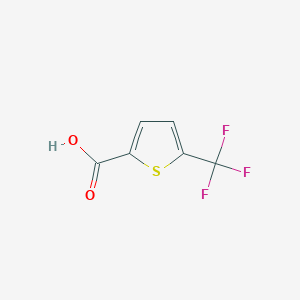
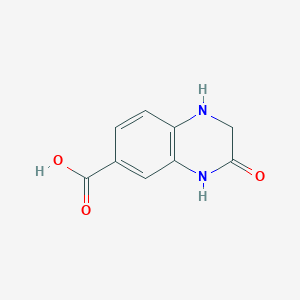
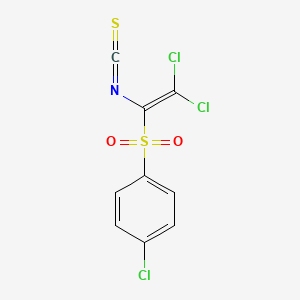
![6-Fluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1301383.png)
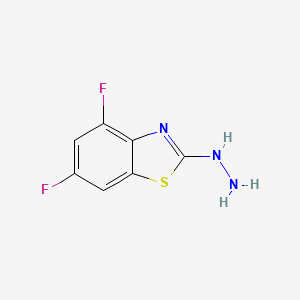
![4-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1301391.png)
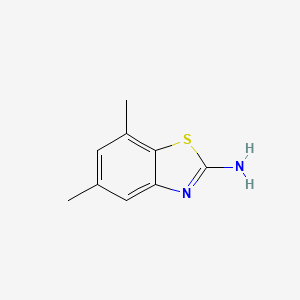

![4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1301395.png)
